
Carbonic acid, (3beta,5alpha,17beta)-17-((methoxycarbonyl)amino)androstan-3-yl methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic acid, (3beta,5alpha,17beta)-17-((methoxycarbonyl)amino)androstan-3-yl methyl ester, commonly known as spironolactone, is a synthetic steroid that is used as a diuretic and an antiandrogen. It was first synthesized in 1957 by the pharmaceutical company Searle. Spironolactone is a potent aldosterone antagonist, which means that it blocks the action of aldosterone, a hormone that regulates salt and water balance in the body.
科学的研究の応用
Spironolactone has been extensively studied for its therapeutic effects in several medical conditions. It is commonly used as a diuretic in the treatment of edema and hypertension. Spironolactone has also been shown to be effective in the treatment of hirsutism, acne, and female pattern hair loss. In addition, spironolactone has been studied for its antiandrogenic effects in the treatment of polycystic ovary syndrome (PCOS) and transgender hormone therapy.
作用機序
Spironolactone works by blocking the action of aldosterone, a hormone that regulates salt and water balance in the body. By blocking aldosterone, spironolactone causes the kidneys to excrete more sodium and water, which reduces the amount of fluid in the body. Spironolactone also has antiandrogenic effects by blocking the action of androgens, male hormones that can cause hirsutism, acne, and female pattern hair loss.
Biochemical and Physiological Effects
Spironolactone has several biochemical and physiological effects on the body. It reduces the levels of aldosterone, which leads to decreased sodium and water retention. Spironolactone also reduces the levels of androgens, which can lead to a decrease in hirsutism, acne, and female pattern hair loss. In addition, spironolactone has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain medical conditions.
実験室実験の利点と制限
Spironolactone has several advantages and limitations for lab experiments. It is a potent aldosterone antagonist and antiandrogen, which makes it useful for studying the effects of these hormones on the body. However, spironolactone has a complex synthesis method and is expensive, which may limit its use in certain experiments. In addition, spironolactone has several side effects, including electrolyte imbalances and gynecomastia, which may need to be taken into consideration when designing experiments.
将来の方向性
There are several future directions for research on spironolactone. One area of research is the development of new aldosterone antagonists and antiandrogens that are more potent and have fewer side effects. Another area of research is the use of spironolactone in the treatment of other medical conditions, such as heart failure and liver disease. Finally, research on the biochemical and physiological effects of spironolactone may lead to a better understanding of the role of aldosterone and androgens in the body.
合成法
Spironolactone is synthesized by the reaction of pregnenolone acetate with chloranil followed by the reaction with potassium tert-butoxide. The resulting product is then reacted with methyl chloroformate to form spironolactone. The synthesis of spironolactone is a complex process that requires several steps and the use of hazardous chemicals.
特性
CAS番号 |
126109-41-9 |
|---|---|
分子式 |
C23H37NO5 |
分子量 |
407.5 g/mol |
IUPAC名 |
[(3S,5S,10S,13S,17S)-17-(methoxycarbonylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methyl carbonate |
InChI |
InChI=1S/C23H37NO5/c1-22-11-9-15(29-21(26)28-4)13-14(22)5-6-16-17-7-8-19(24-20(25)27-3)23(17,2)12-10-18(16)22/h14-19H,5-13H2,1-4H3,(H,24,25)/t14-,15-,16?,17?,18?,19-,22-,23-/m0/s1 |
InChIキー |
SNEOTXIRBDTHNR-XVDBARLESA-N |
異性体SMILES |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4NC(=O)OC)C)OC(=O)OC |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)OC)C)OC(=O)OC |
正規SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)OC)C)OC(=O)OC |
同義語 |
[(3S,5S,10S,13S,17S)-17-(methoxycarbonylamino)-10,13-dimethyl-2,3,4,5, 6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3 -yl] methyl carbonate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



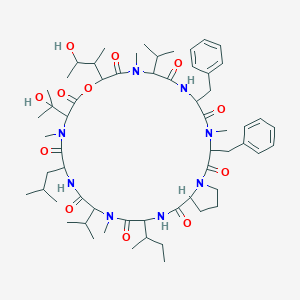
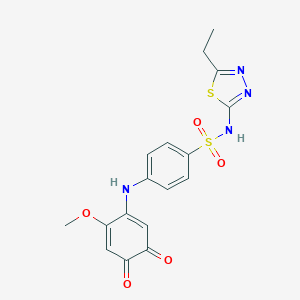

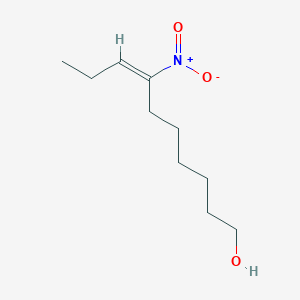
![3-[2-(6,7-dichloro-3-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-1-hydroxyethyl]pyrrolidine-2,5-dione](/img/structure/B235906.png)

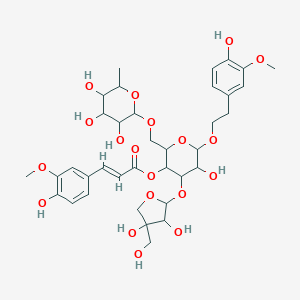
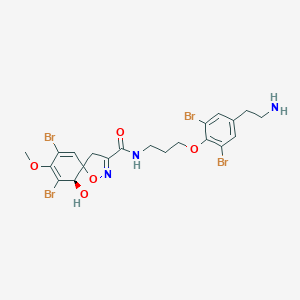

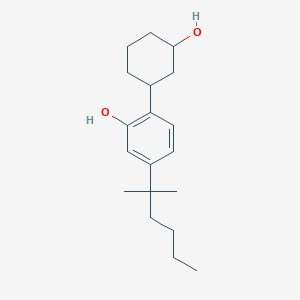
![3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B235941.png)
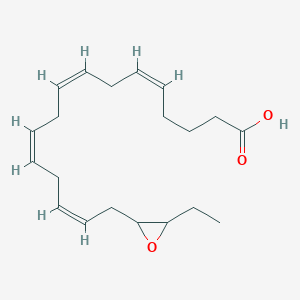

![N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)